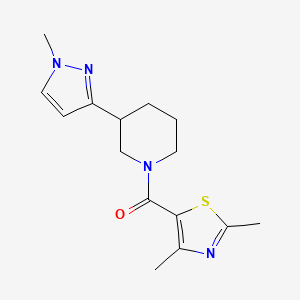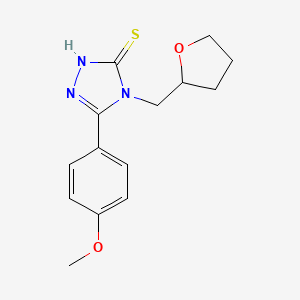
1-ethyl-2-(tributylstannyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-(tributylstannyl)-1H-pyrrole is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to carbon atoms. The structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom, substituted with an ethyl group and a tributylstannyl group.
Preparation Methods
The synthesis of 1-ethyl-2-(tributylstannyl)-1H-pyrrole typically involves the stannylation of a pyrrole derivative. One common method is the reaction of 1-ethylpyrrole with tributyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Synthetic Route:
Starting Material: 1-ethylpyrrole
Reagent: Tributyltin chloride
Base: Sodium hydride
Solvent: Anhydrous tetrahydrofuran
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (e.g., 0-25°C)
Reaction: [ \text{1-ethylpyrrole} + \text{tributyltin chloride} \xrightarrow{\text{NaH}} \text{this compound} ]
Chemical Reactions Analysis
1-ethyl-2-(tributylstannyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of stannylated pyrrole derivatives with lower oxidation states.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Stannic derivatives
Reduction: Stannylated pyrrole derivatives
Substitution: Functionalized pyrrole derivatives
Scientific Research Applications
1-ethyl-2-(tributylstannyl)-1H-pyrrole has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-ethyl-2-(tributylstannyl)-1H-pyrrole can be compared with other stannylated pyrrole derivatives, such as:
- 1-methyl-2-(tributylstannyl)-1H-pyrrole
- 1-ethyl-2-(trimethylstannyl)-1H-pyrrole
- 1-ethyl-2-(triphenylstannyl)-1H-pyrrole
Uniqueness:
- The presence of the ethyl group and the tributylstannyl group in this compound provides unique steric and electronic properties, making it distinct from other stannylated pyrrole derivatives.
Comparison with Similar Compounds
- 1-methyl-2-(tributylstannyl)-1H-pyrrole: Similar structure but with a methyl group instead of an ethyl group.
- 1-ethyl-2-(trimethylstannyl)-1H-pyrrole: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
- 1-ethyl-2-(triphenylstannyl)-1H-pyrrole: Similar structure but with a triphenylstannyl group instead of a tributylstannyl group.
Properties
IUPAC Name |
tributyl-(1-ethylpyrrol-2-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h3-5H,2H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZITZMCLZURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
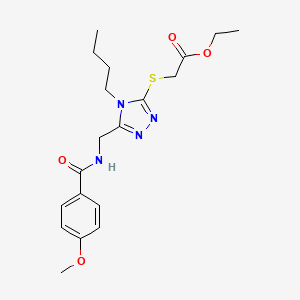
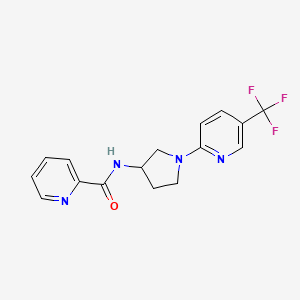
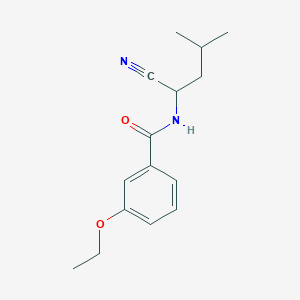
![4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2446190.png)
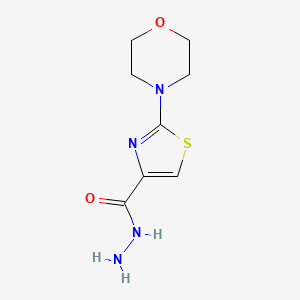
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2446195.png)
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2446197.png)
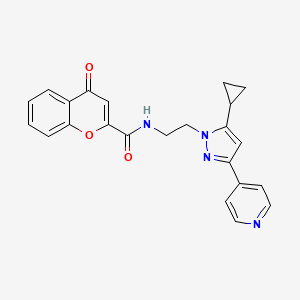
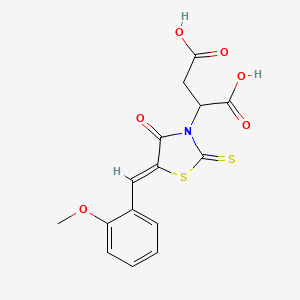
![methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2446201.png)
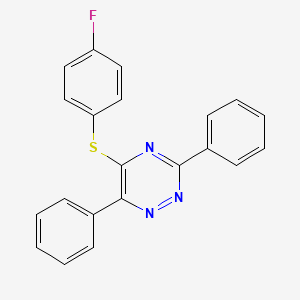
![2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2446204.png)
